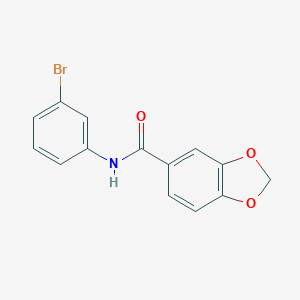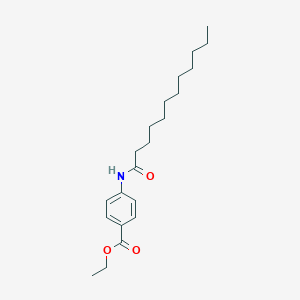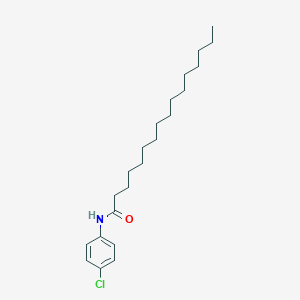
N-(4-chlorophenyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)hexadecanamide, also known as chlorhexadecanamide or CPDA, is a synthetic compound that belongs to the class of fatty acid amides. It is a white crystalline powder that has been used in various scientific research applications due to its unique properties. CPDA has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of CPDA is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
CPDA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPDA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPDA is its ease of synthesis, which makes it readily available for research purposes. CPDA has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of CPDA is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPDA. One area of research is the development of CPDA-based therapeutics for cancer and inflammation. Another area of research is the elucidation of the mechanism of action of CPDA, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the optimal dosage and administration of CPDA for therapeutic use.
Conclusion
In conclusion, N-(4-chlorophenyl)hexadecanamide is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its ease of synthesis and low toxicity make it a promising compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and to develop more effective treatments based on CPDA.
Métodos De Síntesis
CPDA can be synthesized through a simple reaction between 4-chloroaniline and hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction yields CPDA as a white crystalline solid with a yield of around 80%.
Aplicaciones Científicas De Investigación
CPDA has been extensively studied for its potential therapeutic applications in various diseases. One of the major research areas is cancer, where CPDA has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPDA has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
Número CAS |
100172-16-5 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)hexadecanamide |
Fórmula molecular |
C22H36ClNO |
Peso molecular |
366 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)hexadecanamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |
Clave InChI |
OVRHPHDYSKENNR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Pictogramas |
Irritant |
Sinónimos |
HexadecanaMide, N-(4-chlorophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



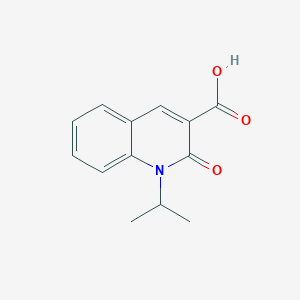
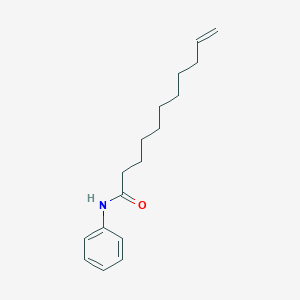
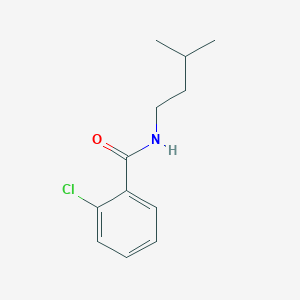
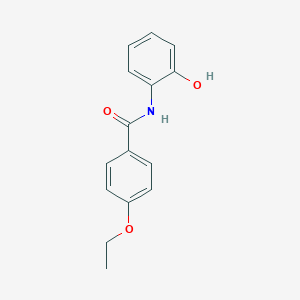
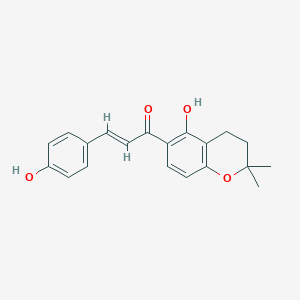
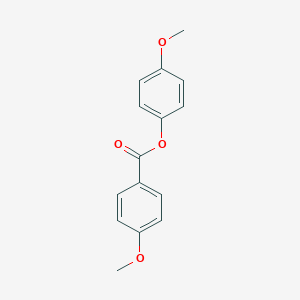
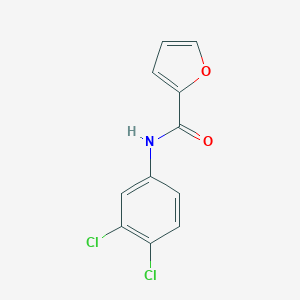
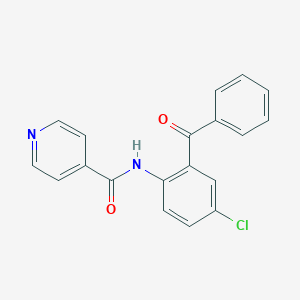
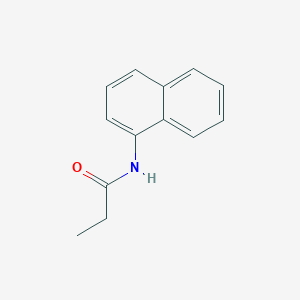
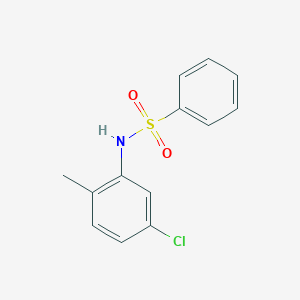
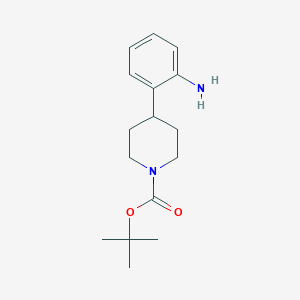
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
